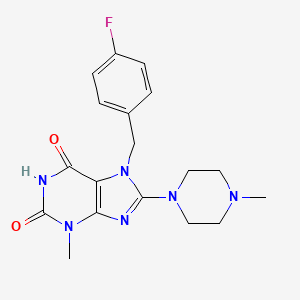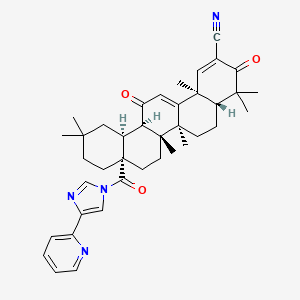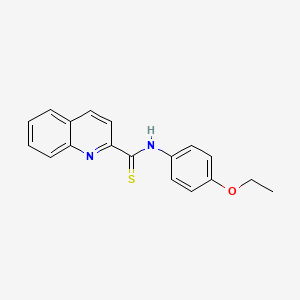
N-(4-ethoxyphenyl)quinoline-2-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)quinoline-2-carbothioamide: is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both quinoline and carbothioamide functionalities in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)quinoline-2-carbothioamide typically involves the condensation of 4-ethoxyaniline with quinoline-2-carbothioic acid. This reaction can be carried out under various conditions, including:
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Catalytic Methods: The use of catalysts such as NaHSO₄·SiO₂ can enhance the efficiency of the reaction, making it more cost-effective and environmentally friendly.
Solvent-Free Conditions: Performing the reaction without solvents can reduce the environmental impact and simplify the purification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize waste. The use of recyclable catalysts and green chemistry principles is also common to ensure sustainability.
化学反応の分析
Types of Reactions
N-(4-ethoxyphenyl)quinoline-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule.
Medicine: Research suggests that it may possess antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of dyes, catalysts, and materials with specific electronic properties.
作用機序
The mechanism by which N-(4-ethoxyphenyl)quinoline-2-carbothioamide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
N-(4-ethoxyphenyl)quinoline-2-carbothioamide can be compared to other quinoline derivatives, such as:
Quinoline-2-carboxamide: Lacks the ethoxyphenyl group, resulting in different chemical properties and reactivity.
4-ethoxyphenylquinoline: Lacks the carbothioamide group, affecting its biological activity and applications.
Quinoline-2-thiol: Contains a thiol group instead of a carbothioamide, leading to distinct chemical behavior.
特性
IUPAC Name |
N-(4-ethoxyphenyl)quinoline-2-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-21-15-10-8-14(9-11-15)19-18(22)17-12-7-13-5-3-4-6-16(13)20-17/h3-12H,2H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASFJBXCNOUNBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677928 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2411774.png)

![6,6-DIMETHYLSPIRO[3.3]HEPTANE-2-SULFONYL CHLORIDE](/img/structure/B2411776.png)
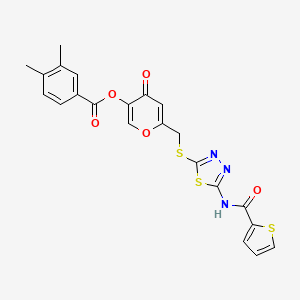
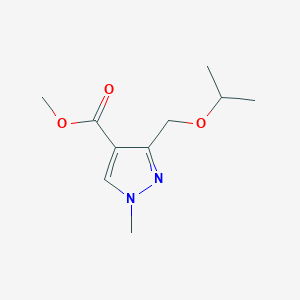
![ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate](/img/structure/B2411781.png)
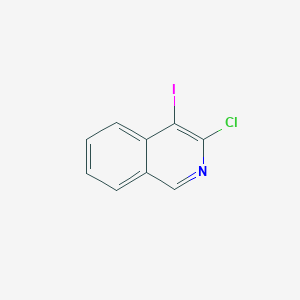
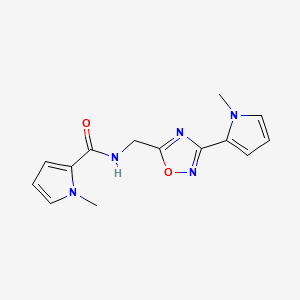
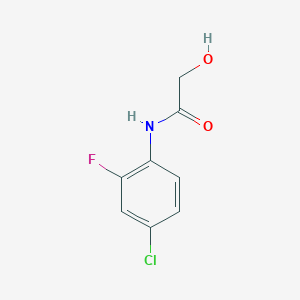
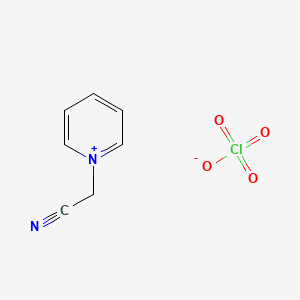
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411789.png)
![6-Cyclopropyl-2-[[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2411791.png)
